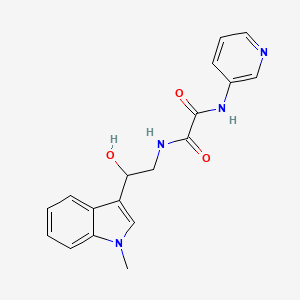

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-22-11-14(13-6-2-3-7-15(13)22)16(23)10-20-17(24)18(25)21-12-5-4-8-19-9-12/h2-9,11,16,23H,10H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGLBFPUAQMCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CN=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:

Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved by reacting 1-methylindole with an appropriate aldehyde under acidic conditions to form the corresponding indole-3-carbinol.

Oxalamide Formation: The indole-3-carbinol is then reacted with oxalyl chloride to form the intermediate oxalyl chloride derivative.

Coupling with Pyridine: Finally, the oxalyl chloride derivative is coupled with 3-aminopyridine under basic conditions to yield N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The indole and pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

Biological Studies: It is used in the study of cell signaling pathways and as a probe to understand the interaction between small molecules and proteins.

Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence cell signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers to therapeutic agents. Below is a detailed comparison of the target compound with key structural analogs:

Structural Features and Functional Groups

Metabolic and Toxicological Profiles

- High safety margins (500 million) support regulatory approval .

- Target Compound : Metabolism is uncharacterized, but the hydroxy group may introduce oxidative pathways (e.g., glucuronidation) absent in S334. Toxicity risks remain speculative without data.

Regulatory Status

| Compound | Regulatory Status | Key Considerations |

|---|---|---|

| S336 | Approved (FEMA 4233, Savorymyx® UM33) | GRAS for flavoring applications |

| Regorafenib Analog (1c) | Investigational | Preclinical anticancer studies |

| Target Compound | Not approved | Requires safety/activity profiling |

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizes relevant research findings, and presents data tables summarizing key information.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 395.4 g/mol. The structure includes an indole moiety, which is known for its role in various biological systems, and a pyridine group that may contribute to its pharmacological properties.

Research indicates that N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exhibits significant biological activity, particularly as a receptor agonist targeting serotonin receptors. The mechanism involves binding to specific receptor sites, leading to the modulation of neurotransmitter release and influencing several physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exhibit varying degrees of antimicrobial activity. For instance, research on related indole derivatives has shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness is often evaluated using the zone of inhibition and minimum inhibitory concentration (MIC) methods.

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 15 | 50 |

| Compound B | 20 | 25 |

| N1-(2-hydroxy...) | 18 | 30 |

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in relation to mood regulation and anxiety disorders. Studies suggest that it may enhance memory retention and learning speed, indicating possible nootropic properties.

Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of various indole derivatives, N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide demonstrated significant activity against Bacillus subtilis with an MIC of 30 μg/mL. The study utilized agar diffusion methods to measure effectiveness.

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment involving animal models indicated that the compound improved cognitive functions. Behavioral tests showed enhanced performance in tasks designed to evaluate memory and learning capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.